molecular formula C19H22ClN3O B5346580 N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B5346580
M. Wt: 343.8 g/mol
InChI Key: RKXGJXWWVKWJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory.

Mechanism of Action

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also acts as an antagonist at the 5-HT2C receptor, which is another subtype of the serotonin receptor. These receptors are involved in the regulation of mood, anxiety, and reward processing. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in mood regulation and memory processing.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its well-characterized mechanism of action and its ability to modulate several neurotransmitter systems. It has also been shown to have anxiolytic and antidepressant effects in animal models, which make it a potential candidate for drug development. However, this compound also has several limitations, including its potential for abuse and its side effects, which include sedation and motor impairment.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of research is the development of novel compounds that target the same neurotransmitter systems as this compound but with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Additionally, research is needed to investigate the long-term effects of this compound on brain function and behavior.

Synthesis Methods

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with 1-(2-phenylethyl)piperazine, followed by the addition of ammonia to form this compound hydrochloride. Another method involves the reaction of 3-chlorobenzoic acid with 1-(2-phenylethyl)piperazine, followed by the addition of thionyl chloride and ammonia to form this compound hydrochloride. The synthesis of this compound has also been achieved through the reaction of 1-(2-phenylethyl)piperazine with 3-chlorophenyl isocyanate, followed by the addition of ammonia to form this compound hydrochloride.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems, which are involved in mood regulation and reward processing.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(15-17)21-19(24)23-13-11-22(12-14-23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXGJXWWVKWJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.